molecular formula C17H15NO B11866405 6,8-Dimethyl-4-hydroxy-2-phenylquinoline CAS No. 93315-54-9

6,8-Dimethyl-4-hydroxy-2-phenylquinoline

Cat. No.: B11866405
CAS No.: 93315-54-9
M. Wt: 249.31 g/mol
InChI Key: JRPWMQRKZZMNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research

The quinoline scaffold is a fundamental building block in heterocyclic chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with significant biological activities. This versatile structure allows for functionalization at various positions, leading to a vast library of derivatives with diverse pharmacological profiles.

The significance of the quinoline scaffold is underscored by the wide range of biological activities exhibited by its derivatives, including:

Anticancer Activity: Quinoline-based compounds have been investigated as potent anticancer agents, with mechanisms of action that include the inhibition of DNA-dependent protein kinase. nih.gov

Antimalarial Activity: Historically, quinoline alkaloids like quinine (B1679958) have been pivotal in the fight against malaria.

Antibacterial and Antifungal Properties: The quinoline core is a key component in several antibacterial and antifungal drugs.

Anti-inflammatory Effects: Certain quinoline derivatives have shown promise as anti-inflammatory agents.

Antiviral Activity: Research has explored the potential of quinoline compounds in combating various viral infections. mdpi.com

The following table provides a summary of the diverse biological activities associated with the quinoline scaffold:

Biological ActivityTherapeutic Area
AnticancerOncology
AntimalarialInfectious Diseases
AntibacterialInfectious Diseases
AntifungalInfectious Diseases
Anti-inflammatoryImmunology
AntiviralInfectious Diseases

Overview of Advanced Research Trajectories for 4-Hydroxyquinoline (B1666331) Derivatives

The introduction of a hydroxyl group at the 4-position of the quinoline ring, creating 4-hydroxyquinoline (or its tautomeric form, 4-quinolone), significantly influences the molecule's chemical properties and biological activity. This functional group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

Advanced research on 4-hydroxyquinoline derivatives has focused on several key areas:

Synthesis of Novel Derivatives: Chemists are continuously developing new synthetic methodologies to create diverse libraries of 4-hydroxyquinoline derivatives with various substituents. These methods often aim for efficiency, atom economy, and the ability to introduce a wide range of functional groups.

Pharmacological Evaluation: Newly synthesized compounds are subjected to rigorous biological screening to identify their potential as therapeutic agents. This includes in vitro and in vivo studies to assess their efficacy and mechanism of action against various diseases. For instance, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been synthesized and evaluated for their potential as anticancer agents. mdpi.com

Structure-Activity Relationship (SAR) Studies: A crucial aspect of research involves understanding how the structural features of 4-hydroxyquinoline derivatives influence their biological activity. By systematically modifying the substituents on the quinoline ring, researchers can identify key structural motifs responsible for a desired pharmacological effect.

Rationale for In-Depth Academic Investigation of 6,8-Dimethyl-4-hydroxy-2-phenylquinoline

The key structural features of this compound and their potential implications for academic research are outlined below:

The 4-Hydroxy Group: As previously discussed, this group is crucial for potential biological activity, enabling hydrogen bonding with enzymes and receptors.

The 2-Phenyl Group: The presence of a phenyl ring at the 2-position introduces a significant lipophilic character to the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and distribution. This substituent is also a feature in some antitumor agents. acs.org

The 6,8-Dimethyl Substitution: The methyl groups at the 6 and 8 positions provide steric bulk and increase the lipophilicity of the benzene (B151609) portion of the quinoline ring. This substitution pattern can influence the molecule's binding affinity and selectivity for specific biological targets. The synthesis of a related compound, 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid, has been documented, suggesting this substitution pattern is of synthetic interest. chemicalbook.com

The combination of these features in a single molecule provides a unique scaffold for further chemical modification and biological evaluation. Academic investigation into this specific compound would likely aim to:

Explore novel synthetic routes for its preparation.

Investigate its potential as a lead compound in drug discovery programs, particularly in areas where other quinoline derivatives have shown promise.

Utilize it as a molecular probe to study the structure and function of specific biological targets.

The following table summarizes the key structural features of this compound and the rationale for their academic investigation:

Structural FeatureRationale for Investigation
4-Hydroxy GroupPotential for hydrogen bonding with biological targets.
2-Phenyl GroupIncreased lipophilicity, potential for pi-stacking interactions.
6,8-Dimethyl GroupsSteric and electronic effects influencing binding affinity and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93315-54-9

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

6,8-dimethyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO/c1-11-8-12(2)17-14(9-11)16(19)10-15(18-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19)

InChI Key

JRPWMQRKZZMNLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=C3)C

Origin of Product

United States

Advanced Synthetic Strategies for 6,8 Dimethyl 4 Hydroxy 2 Phenylquinoline and Analogous Structures

Established Synthetic Pathways and Methodological Refinements

Classical name reactions have long provided the foundation for quinoline (B57606) synthesis. These methods, while traditional, have undergone significant modifications to improve yields, expand substrate scope, and enhance reaction conditions.

Modified Friedländer Quinoline Synthesis Protocols

The Friedländer synthesis is a fundamental reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. fly-chem.com For the synthesis of 6,8-Dimethyl-4-hydroxy-2-phenylquinoline, the logical starting materials would be 2-amino-3,5-dimethylacetophenone and an ester of phenylacetic acid.

The classical reaction often requires harsh conditions (high temperatures and strong acid or base catalysis), which can limit its applicability. Modern modifications focus on milder and more efficient catalytic systems. Transition-metal catalysts, including those based on gold(III), palladium, rhodium, and copper, have been employed to facilitate the condensation and subsequent cyclization under more benign conditions. researchgate.net For instance, an indirect Friedländer synthesis has been developed utilizing the oxidative cyclization of 2-aminobenzyl alcohols with ketones, a process catalyzed by N-heterocyclic carbene copper complexes. nih.gov Another approach involves a palladium(II)-catalyzed oxidative cyclization between anilines and aryl allyl alcohols. core.ac.uk

Table 1: Key Features of Friedländer Synthesis Variants

Catalyst System Key Advantage Reaction Conditions Ref.
Traditional (Acid/Base) Simplicity, well-established High temperatures fly-chem.com
Gold(III) Milder conditions, high efficiency Lower temperatures researchgate.net
Copper(II) Use of alternative starting materials Often room temperature nih.gov

Doebner and Doebner–von Miller Reaction Adaptations

The Doebner reaction involves a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid to produce a quinoline-4-carboxylic acid. fly-chem.com The Doebner–von Miller reaction is a related process that synthesizes quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds, typically catalyzed by strong acids.

For the synthesis of the target molecule, an adaptation of the Doebner-von Miller reaction would be more suitable. This would involve the reaction of 3,5-dimethylaniline (B87155) with a suitable α,β-unsaturated ketone. Specifically, benzylideneacetone (B49655) (the condensation product of benzaldehyde (B42025) and acetone) could react with 3,5-dimethylaniline under acid catalysis. The mechanism proceeds through a Michael addition followed by cyclization and dehydrogenation to yield the aromatic quinoline ring. The challenge lies in controlling the reaction to introduce the hydroxyl group at the C4 position, as the standard reaction does not typically yield 4-hydroxyquinolines directly.

Conrad–Limpach Synthesis and its Variants

The Conrad–Limpach synthesis is one of the most effective and widely used methods for preparing 4-hydroxyquinolines (or their 4-quinolone tautomers). The reaction proceeds in two stages: first, the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. fly-chem.com

To synthesize this compound, 3,5-dimethylaniline would be reacted with ethyl benzoylacetate. This initial condensation forms an intermediate β-anilinoacrylate. The subsequent intramolecular cyclization is thermally induced. Depending on the cyclization temperature, the reaction can be directed to form either the 4-quinolone (via Conrad cyclization at ~250 °C) or a 2-hydroxyquinoline (B72897) (via Knorr cyclization at lower temperatures). For the target compound, the higher temperature conditions are required to ensure the formation of the 4-hydroxyquinoline (B1666331) product.

Table 2: Conrad-Limpach Synthesis for this compound

Step Reactants Product Conditions
1. Condensation 3,5-Dimethylaniline + Ethyl benzoylacetate Ethyl 3-(3,5-dimethylanilino)-3-phenylacrylate Mild acid catalysis

Gould–Jacob Cyclization Techniques for 4-Hydroxyquinoline Derivatives

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, particularly those bearing a carboxylic acid or ester group at the 3-position. fly-chem.commdpi.com The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent. This is followed by a thermal cyclization, typically in a high-boiling solvent like diphenyl ether, which then leads to a 4-hydroxyquinoline-3-carboxylate ester. researchgate.net Subsequent hydrolysis and decarboxylation can remove the C3-substituent. fly-chem.com

For the specific synthesis of this compound, the standard Gould-Jacobs protocol is not directly applicable because it does not introduce a substituent at the C2 position. The starting malonate derivative dictates the substituent at C3, while the C2 position is unsubstituted. Therefore, this method is more suited for producing analogs that are unsubstituted at the 2-position.

Metal-Catalyzed Coupling Reactions in Quinoline Synthesis

Modern synthetic organic chemistry has increasingly relied on transition-metal-catalyzed reactions to construct complex heterocyclic systems with high efficiency and selectivity. Various metals, including palladium, copper, nickel, and cobalt, have been shown to effectively catalyze the formation of the quinoline ring. nih.gov

These methods offer alternatives to the classical named reactions and often proceed under milder conditions with a broader tolerance for functional groups. Strategies include:

Palladium and Copper-Catalyzed Annulations: These reactions can involve the coupling of o-haloanilines or other pre-functionalized anilines with alkynes. nih.gov For instance, the coupling of an o-iodoaniline with a terminal alkyne, followed by cyclization, can build the quinoline core. nih.gov

Nickel-Catalyzed Synthesis: Nickel catalysts have been used for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols via a sequential dehydrogenation and condensation process. nih.gov

C-H Activation/Cyclization: Advanced methods involving cobalt or rhodium catalysts can construct the quinoline ring through C-H activation of anilines and subsequent annulation with alkynes. nih.gov This avoids the need for pre-functionalized starting materials like halogenated anilines.

A tandem strategy involving the benzannulation of ynamides followed by an iodocyclization and subsequent palladium-catalyzed coupling reactions allows for the synthesis of quinolines that can be substituted at every position of the bicyclic system. mit.edu These metal-catalyzed approaches provide powerful and flexible pathways to access complex quinoline derivatives like this compound, which may be challenging to synthesize via traditional routes.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
2-amino-3,5-dimethylacetophenone
Phenylacetic acid
Isatin
5,7-dimethylisatin
Acetophenone
6,8-dimethyl-2-phenylquinoline-4-carboxylic acid
3,5-dimethylaniline
Benzylideneacetone
Pyruvic acid
Ethyl benzoylacetate
Ethyl 3-(3,5-dimethylanilino)-3-phenylacrylate
6,8-Dimethyl-2-phenylquinolin-4(1H)-one
Diethyl ethoxymethylenemalonate (EMME)
Diphenyl ether

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, offering a versatile route to highly substituted quinolines. nih.gov This methodology typically involves the reaction of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst. mdpi.com

While direct synthesis of this compound via a one-pot Suzuki-Miyaura reaction from simple precursors is not extensively documented, this method is highly applicable for the synthesis of its precursors or for the late-stage functionalization of a pre-formed quinoline ring. For instance, a dihalo-quinoline could be sequentially coupled with different arylboronic acids to introduce the phenyl group and other substituents. nih.gov

The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The organic halide adds to the Pd(0) catalyst, forming a Pd(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

StepDescriptionKey Intermediates
Oxidative Addition An aryl halide (Ar-X) reacts with the Pd(0) catalyst.Ar-Pd(II)-X
Transmetalation The aryl group from the boronic acid (Ar'-B(OH)₂) replaces the halide on the palladium complex.Ar-Pd(II)-Ar'
Reductive Elimination The two aryl groups are eliminated from the palladium to form the biaryl product (Ar-Ar').Pd(0)

This interactive table outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

The synthesis of 2-aryl-4-hydroxyquinolines, structurally analogous to the target compound, has been achieved, though not always with high success using this method directly. sci-hub.cat Challenges can arise from the reactivity of the quinoline nucleus and the potential for catalyst inhibition.

Rhodium-Catalyzed Functionalization Approaches

Rhodium-catalyzed reactions have emerged as a valuable strategy for the synthesis of complex heterocyclic systems, including quinolines. These methods often proceed under mild conditions and exhibit broad functional group tolerance. asianpubs.org One notable approach is the rhodium-catalyzed hydroacylative union of aldehydes and o-alkynyl anilines, which leads to the formation of substituted quinolines. asianpubs.org

While the direct application of rhodium catalysis to synthesize this compound is not specifically detailed in the available literature, the versatility of this methodology suggests its potential. For instance, a suitably substituted o-alkynyl aniline could be coupled with benzaldehyde in the presence of a rhodium catalyst to construct the desired 2-phenylquinoline (B181262) core. The reaction proceeds through the formation of a 2-aminophenyl enone intermediate, which then cyclizes to the quinoline. asianpubs.org

Catalyst SystemReactantsProduct TypeReference
Rh(I) precatalyst and ligandAldehydes and o-alkynyl anilinesSubstituted Quinolines asianpubs.org
Rh(III) catalystBenzimidates and allyl carbonatesIsoquinoline (B145761) Derivatives sci-hub.cat

This interactive table summarizes examples of rhodium-catalyzed synthesis of quinoline and isoquinoline derivatives.

Copper-Catalyzed Annulation and Cycloaddition Reactions

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of quinoline derivatives. These methods often involve annulation or cycloaddition strategies, where the quinoline ring is constructed from simpler acyclic precursors.

One such strategy is the copper-catalyzed three-component reaction between anilines, aldehydes, and terminal alkynes. This approach allows for the direct synthesis of 2,4-disubstituted quinolines. While a specific application to this compound is not documented, the reaction of 2,4-dimethylaniline (B123086) with benzaldehyde and a suitable alkyne could theoretically lead to a related quinoline structure.

Copper catalysis is also effective in promoting C-H/N-H annulation reactions. For example, enaminones can react with alkynyl esters in the presence of a copper catalyst to form highly substituted pyrroles, showcasing the potential of copper to facilitate the formation of heterocyclic rings through cascade reactions. google.com

Green Chemistry and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions and Poly(phosphoric acid) Mediation

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. oatext.com Poly(phosphoric acid) (PPA) is often used as a catalyst and a reaction medium in such conditions. PPA is a powerful dehydrating agent and a non-nucleophilic acid, making it suitable for promoting cyclization reactions. ccsenet.org

The Friedländer synthesis of quinolines, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, can be effectively carried out under solvent-free conditions using PPA. nih.gov This approach offers high yields and simplified work-up procedures. For example, the synthesis of 1-(4-phenylquinolin-2-yl)propan-1-one has been successfully achieved by reacting 2-aminobenzophenone (B122507) with pentan-2,3-dione in the presence of PPA at 90 °C without any solvent. nih.gov

Reaction TypeCatalyst/MediumConditionsAdvantages
Friedländer Quinoline SynthesisPoly(phosphoric acid)Solvent-free, 90 °CHigh yield, reduced waste
Conrad-Limpach SynthesisPoly(phosphoric acid)High temperaturePromotes cyclization

This interactive table highlights the use of Poly(phosphoric acid) in quinoline synthesis.

On-Water Synthesis Techniques

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. "On-water" synthesis, where insoluble reactants are vigorously stirred in an aqueous medium, can surprisingly lead to significant rate enhancements and high yields. While specific on-water synthesis of this compound has not been reported, the general methodology has been applied to the synthesis of various quinoline derivatives.

Microwave-Assisted Organic Synthesis for Quinoline Scaffolds

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. Microwave irradiation can lead to rapid and uniform heating, often resulting in significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

The Conrad-Limpach and Combes syntheses of quinolones have been successfully adapted to microwave-assisted, solvent-free conditions. asianpubs.org For instance, the synthesis of 2-methyl-4-quinolinones has been achieved by reacting anilines with ethyl acetoacetate (B1235776) under microwave irradiation in the presence of an acidic resin catalyst, completely eliminating the need for a solvent. asianpubs.org This approach not only accelerates the reaction but also aligns with the principles of green chemistry by reducing energy consumption and waste. oatext.com The synthesis of 4-hydroxy-2-quinolone analogues has also been achieved with good yields using microwave irradiation with a bismuth chloride catalyst. ccsenet.org

Synthetic MethodConditionsKey Advantages
Combes SynthesisMicrowave, Solvent-free, Acidic resinRapid, High yield, Green
Conrad-Limpach SynthesisMicrowave, Bismuth chloride catalystEfficient, Moderate to good yields

This interactive table summarizes the benefits of microwave-assisted synthesis for quinoline scaffolds.

Multi-Component Reactions (MCRs) for Structural Diversity

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate complex molecular architectures from simple precursors. nih.gov For the synthesis of quinoline derivatives, including 4-hydroxyquinolines, several MCRs are particularly valuable.

The Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While traditionally used for quinoline-4-carboxylic acids, modifications of this approach can lead to diverse substitution patterns. Another powerful MCR is the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines, which can be subsequently oxidized.

Modern MCR strategies often employ catalysts to improve yields and regioselectivity under mild conditions. For instance, a one-pot, three-component reaction for synthesizing 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives utilizes malononitrile, 3-aminophenol, and various benzaldehydes, catalyzed by ammonium (B1175870) acetate. nih.gov This approach highlights the modularity of MCRs, where changing one component—such as the starting aniline or aldehyde—can systematically vary the substitution pattern on the final quinoline product. To achieve the 6,8-dimethyl-2-phenyl substitution pattern, one would strategically select 2,4-dimethylaniline, benzaldehyde, and a suitable third component that facilitates the formation of the 4-hydroxyquinoline core.

Table 1: Examples of Multi-Component Reactions for Quinoline Synthesis

Reaction Name Typical Components Resulting Quinoline Type Key Features
Doebner Reaction Aromatic amine, Aldehyde, Pyruvic acid Quinoline-4-carboxylic acids A classic method, often requiring harsh conditions but useful for specific scaffolds. nih.gov
Gould-Jacob Reaction Aniline, Diethyl ethoxymethylenemalonate 4-Hydroxyquinolines Involves a series of cascade reactions, excellent for accessing the 4-hydroxy scaffold. nih.gov

| Ammonium Acetate Catalyzed MCR | 3-Aminophenol, Benzaldehyde, Malononitrile | 7-Hydroxy-4-phenyl-1,2-dihydroquinolines | Proceeds under mild conditions with high efficiency and atom economy. nih.gov |

Regioselective Synthesis and Functionalization Studies

Regioselectivity—the control of the site of chemical modification—is a cornerstone of modern organic synthesis. For the quinoline nucleus, which has multiple non-equivalent positions, achieving high regioselectivity is crucial for preparing specific isomers and for the subsequent elaboration of the molecule.

Control of Substitution Patterns on the Quinoline Nucleus

The final substitution pattern on a quinoline ring is often determined by the initial choice of synthetic strategy and starting materials. Classical methods like the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offer a direct route to substituted quinolines. nih.gov The regioselectivity in this case is dictated by the substituents present on the two starting components. For example, to synthesize this compound, a Friedländer approach could employ 2-amino-3,5-dimethylacetophenone and ethyl benzoylacetate.

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of the quinoline core. mdpi.com By using a directing group, often the nitrogen of the quinoline itself or a pre-installed functional group, chemists can guide a metal catalyst to activate a specific C-H bond. For instance, quinoline N-oxides are frequently used as substrates where the N-oxide group directs functionalization to the C2 and C8 positions. researchgate.net This strategy allows for the late-stage modification of a pre-formed quinoline ring, providing access to isomers that may be difficult to obtain through classical cyclization methods.

Selective N- and O-Alkylation Strategies of Hydroxyquinolines

4-Hydroxyquinolines exist in a tautomeric equilibrium with their 4-quinolone form. This ambident nucleophilic character presents a significant challenge in functionalization, particularly in alkylation reactions, which can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. researchgate.net The outcome of such reactions is highly dependent on a variety of factors, including the solvent, the nature of the base used for deprotonation, and the type of alkylating agent. researchgate.net

Generally, O-alkylation is favored under conditions that promote the dissociation of the O-H bond and the formation of a phenoxide-like species. This is often achieved using polar aprotic solvents and hard bases. Conversely, N-alkylation can be favored under different conditions or by using specific synthetic protocols. The Mitsunobu reaction, for example, is a widely used method for alkylation, but its application to quinolinols can lead to mixtures of N- and O-alkylated products. researchgate.net Detailed studies have shown that the choice of solvent and the electronic properties of the quinoline ring can influence the N/O selectivity. For quinolin-2(1H)-one derivatives, alkylation with 2-bromoacetophenone (B140003) in DMF with K₂CO₃ gives a mixture of N- and O-alkylated products, with the N-alkylated product being major. researchgate.net However, substitution at the C8-position can sterically hinder N-alkylation, leading exclusively to O-alkylated products. researchgate.net

Table 2: Influence of Reaction Conditions on N- vs. O-Alkylation of Quinolinones

Substrate Alkylating Agent Base / Conditions Solvent Major Product Reference
Quinolin-2(1H)-one 2-Bromoacetophenone K₂CO₃ DMF N-Alkylation researchgate.net
8-Methoxyquinolin-2(1H)-one 2-Bromoacetophenone K₂CO₃ DMF O-Alkylation (exclusive) researchgate.net

Introduction of Specific Substituents (e.g., halogens, alkyl groups, aryl groups)

The introduction of specific functional groups onto the quinoline scaffold is essential for tuning its chemical and biological properties.

Halogens: Halogenation of the quinoline ring is a common and useful transformation. Electrophilic halogenation typically occurs at the C5 and C8 positions of the benzene (B151609) portion of the ring system. youtube.com However, achieving regioselectivity can be challenging. A metal-free, operationally simple protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This method demonstrates high regioselectivity and works under mild, ambient conditions. The introduction of halogens is particularly valuable as they can serve as synthetic handles for further cross-coupling reactions. researchgate.net

Alkyl Groups: The introduction of alkyl groups can be achieved through various methods. Rhodium-catalyzed C-H activation has proven effective for the ortho-alkylation of pyridines and quinolines with olefins. nih.gov For substrates like quinoline N-oxides, rhodium(III) catalysis can achieve highly site-selective C8-alkylation with maleimides as the alkylating agents. acs.org This highlights the power of directing groups in controlling the position of functionalization.

Aryl Groups: Arylation of the quinoline nucleus, particularly at the C2 position, is a key transformation. Direct arylation via Rh(I)-catalyzed C-H activation provides an efficient route to 2-arylquinolines from simple quinoline precursors and aryl bromides. nih.govescholarship.org Palladium-catalyzed reactions are also widely employed. For example, the C2-arylation of quinoline N-oxides can be accomplished using aryl bromides or aryl tosylates, with the N-oxide group later being easily removed. mdpi.com For N-arylation, copper-catalyzed Chan-Lam cross-coupling using phenylboronic acids is a convenient method for modifying the nitrogen atom of quinolone systems. nih.gov

Table 3: Methods for Regioselective Functionalization of the Quinoline Nucleus

Functional Group Method Catalyst/Reagent Position(s) Functionalized Key Features
Halogen Electrophilic Halogenation Trihaloisocyanuric acid C5 (on 8-substituted quinolines) Metal-free, high regioselectivity, mild conditions. rsc.org
Alkyl C-H Activation [RhCp*Cl₂]₂ / Maleimides C8 (on quinoline N-oxides) Directed by the N-oxide group, excellent site-selectivity. acs.org
Aryl Direct C-H Arylation [RhCl(CO)₂]₂ / Aryl Bromide C2 Efficient for building bis(hetero)aryl structures. nih.govescholarship.org

| Aryl | Chan-Lam Coupling | Copper(II) / Phenylboronic Acid | N1 (on quinolones) | Effective for N-arylation of the heterocyclic ring. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for the structural elucidation of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete and unambiguous assignment of all proton and carbon signals of 6,8-Dimethyl-4-hydroxy-2-phenylquinoline can be achieved.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be complex, showing signals for the protons on the phenyl ring and the dimethyl-substituted quinoline (B57606) core. The chemical shifts are influenced by the electron-donating methyl groups and the hydroxyl group, as well as the anisotropic effect of the aromatic systems.

The ¹³C NMR spectrum provides complementary information, with a distinct resonance for each carbon atom. The presence of the phenyl and quinoline rings results in a series of signals in the aromatic region (typically 120-150 ppm). The carbons bearing the methyl and hydroxyl groups, as well as the quaternary carbons, will have characteristic chemical shifts that are vital for confirming the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard additive models and data from analogous quinoline structures.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
OH~9.0-11.0singlet (broad)N/A
Phenyl-H (ortho)~8.0-8.2doublet~7-8
Phenyl-H (meta, para)~7.3-7.6multipletN/A
H-3~6.5-6.7singletN/A
H-5~7.7-7.9singletN/A
H-7~7.1-7.3singletN/A
6-CH₃~2.4-2.6singletN/A
8-CH₃~2.3-2.5singletN/A

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard additive models and data from analogous quinoline structures.

Carbon AtomPredicted Chemical Shift (ppm)
C-2~150-155
C-3~105-110
C-4~170-175
C-4a~140-145
C-5~125-130
C-6~135-140
C-7~120-125
C-8~130-135
C-8a~145-150
Phenyl C-1'~138-142
Phenyl C-2',6'~127-130
Phenyl C-3',5'~128-131
Phenyl C-4'~129-132
6-CH₃~20-25
8-CH₃~18-23

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for the complete and unambiguous assignment of the complex spectra of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For the target molecule, COSY would be crucial for confirming the connectivity within the phenyl ring, by showing correlations between adjacent ortho, meta, and para protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would be used to definitively assign the carbon signals for each protonated carbon of the quinoline and phenyl rings, as well as the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons, which are not observed in HSQC spectra. For instance, correlations from the methyl protons (at C-6 and C-8) to the surrounding aromatic carbons would confirm their positions. Similarly, correlations from the proton at C-3 to C-2, C-4, and C-4a would solidify the core structure assignment.

Correlation of Experimental NMR Data with Theoretical Predictions

The synergy between experimental NMR data and theoretical calculations, typically using Density Functional Theory (DFT), offers a powerful tool for structural verification. mdpi.commdpi.com By optimizing the geometry of this compound in silico, it is possible to calculate theoretical ¹H and ¹³C NMR chemical shifts.

A linear regression analysis comparing the experimental and calculated chemical shifts is expected to yield a high correlation coefficient (R² > 0.99), which would strongly support the proposed structure. Discrepancies between experimental and theoretical values can often be rationalized by considering solvent effects and conformational dynamics not fully captured by the computational model.

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline and phenyl rings will give rise to a series of sharp to medium intensity bands in the 1450-1650 cm⁻¹ region.

Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of bands arising from C-H bending, C-O stretching, and various skeletal vibrations, which are characteristic of the molecule as a whole.

Table 3: Characteristic FT-IR Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (H-bonded)3200-3600Broad, Medium-Strong
Aromatic C-H stretch3000-3100Weak-Medium
Aliphatic C-H stretch2850-3000Medium
C=C / C=N ring stretch1450-1650Medium-Strong, Multiple Bands
C-O stretch1200-1300Medium

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

The symmetric "breathing" modes of the phenyl and quinoline rings, which are often weak in the FT-IR spectrum, are expected to give rise to strong and sharp bands in the Raman spectrum. The C-C stretching of the aromatic skeleton would also be prominent. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, often aided by computational frequency calculations. nih.govnih.gov

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental formula of this compound. Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm).

For this compound, with a chemical formula of C₁₇H₁₅NO, the theoretical exact mass can be calculated. This calculated mass is then compared against the experimentally measured mass of the protonated molecule ([M+H]⁺) or the molecular ion (M⁺·). The close agreement between the theoretical and experimental values provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Ion SpeciesChemical FormulaTheoretical Exact Mass (Da)Expected Experimental Mass (Da)Mass Accuracy (ppm)
[M]⁺·C₁₇H₁₅NO249.11536249.1151< 5
[M+H]⁺C₁₇H₁₆NO⁺250.12319250.1229< 5
[M+Na]⁺C₁₇H₁₅NNaO⁺272.10515272.1048< 5

Further structural characterization can be achieved by analyzing derivatives of this compound using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electron Ionization (EI) Mass Spectrometry.

MALDI-TOF-MS is a soft ionization technique particularly useful for analyzing non-volatile or thermally labile molecules. While often used for large biomolecules, it can be applied to synthetic compounds, especially when analyzing their noncovalent complexes or derivatives. arabjchem.orgnih.gov

EI Mass Spectrometry is a hard ionization technique that provides detailed structural information through reproducible fragmentation patterns. To enhance volatility for analysis by Gas Chromatography-EI-MS, the hydroxyl group of the parent compound is often derivatized, for instance, by methylation to form 6,8-Dimethyl-4-methoxy-2-phenylquinoline. The resulting mass spectrum would exhibit a molecular ion peak corresponding to the derivative and a series of fragment ions. The fragmentation pathways of these derivatives can be predicted based on established principles for related heterocyclic systems, such as 4-hydroxycoumarins. kobv.deresearchgate.net

Common fragmentation pathways for a methylated derivative would likely involve:

Loss of a methyl radical (·CH₃): A prominent fragment resulting from the cleavage of the methoxy (B1213986) group.

Loss of carbon monoxide (CO): Characteristic of quinolone and related cyclic carbonyl structures.

Cleavage of the phenyl group: Resulting in fragments corresponding to the quinoline core or the phenyl cation.

DerivativeIonization MethodExpected Molecular Ion (m/z)Key Predicted Fragments (m/z)Associated Neutral Loss
6,8-Dimethyl-4-methoxy-2-phenylquinolineEI-MS263.1310248.1075·CH₃
6,8-Dimethyl-4-methoxy-2-phenylquinolineEI-MS263.1310235.1154CO
6,8-Dimethyl-4-methoxy-2-phenylquinolineEI-MS263.131077.0391C₁₁H₁₀NO

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise details about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles are determined.

For quinolone derivatives, SCXRD analysis reveals key structural features such as the planarity of the quinoline ring system and the dihedral angle between the quinoline and the phenyl substituent. eurjchem.comresearchgate.net Furthermore, this technique elucidates the intermolecular forces that govern the crystal packing, such as hydrogen bonding involving the 4-hydroxy group and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the compound's physical properties.

To gain deeper insight into the intrinsic geometric and electronic properties of this compound, the experimental crystal structure is often compared with a theoretically optimized geometry. Computational methods, particularly Density Functional Theory (DFT), are used to calculate the molecule's lowest energy conformation in the gaseous phase. arabjchem.orgeurjchem.com

The geometry is typically optimized using a functional like B3LYP with a basis set such as 6-311G(d,p). researchgate.net By comparing the calculated bond lengths and angles with the experimental data from SCXRD, the accuracy of the theoretical model can be validated. Discrepancies between the experimental solid-state structure and the theoretical gas-phase structure can often be attributed to the influence of intermolecular forces, such as hydrogen bonding, present in the crystal lattice but absent in the calculation for an isolated molecule. This comparative analysis provides a comprehensive understanding of both the molecule's inherent structure and the effects of its solid-state environment. eurjchem.com

Structural ParameterHypothetical Experimental Value (Å or °) from SCXRDHypothetical Theoretical Value (Å or °) from DFT/B3LYPPotential Rationale for Difference
C4-O Bond Length1.3651.358Intermolecular H-bonding in crystal
C2-C(Phenyl) Bond Length1.4881.492Crystal packing forces
Quinoline/Phenyl Dihedral Angle35.538.2Steric hindrance minimized in gas phase vs. crystal packing

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are routinely used to calculate a variety of molecular properties that govern the chemical behavior of compounds like 6,8-dimethyl-4-hydroxy-2-phenylquinoline. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT, researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. numberanalytics.com For quinoline (B57606) derivatives, the distribution of the HOMO and LUMO across the molecule reveals which parts of the structure are most involved in electron-donating and electron-accepting interactions.

Table 1: Illustrative Frontier Molecular Orbital Properties This table provides a conceptual framework. Specific values for this compound require dedicated calculations.

ParameterDescriptionTypical Significance
EHOMO (eV)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher values suggest stronger donation.
ELUMO (eV)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower values suggest stronger acceptance.
ΔE (HOMO-LUMO Gap) (eV)Energy difference between LUMO and HOMORelates to chemical reactivity and stability; a smaller gap implies higher reactivity. numberanalytics.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map uses a color scale to indicate different potential values:

Red regions indicate a negative electrostatic potential, which is associated with high electron density. These areas are prone to electrophilic attack and are often found near electronegative atoms like oxygen or nitrogen. researchgate.netmdpi.com

Blue regions represent a positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack. researchgate.net

Green and yellow regions show intermediate or near-zero potential.

For this compound, an MEP map would likely show a significant negative potential around the hydroxyl oxygen and the quinoline nitrogen, identifying them as key sites for interactions like hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mpg.deq-chem.com It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized framework of Lewis-like bonds and lone pairs. materialsciencejournal.org

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." ijsr.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. "Soft" molecules are more reactive. ijsr.net

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, quantifying its electrophilic character. researchgate.net

These parameters are calculated using the energies of the HOMO and LUMO, providing a comprehensive profile of the molecule's reactivity. ijsr.netresearchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to charge transfer. ijsr.net
Chemical Softness (S)S = 1 / ηEase of charge transfer; high reactivity. ijsr.net
Electronegativity (χ)χ = (I + A) / 2Global ability to attract electrons.
Chemical Potential (μ)μ = -(I + A) / 2Tendency of electrons to escape.
Electrophilicity Index (ω)ω = μ2 / 2ηPropensity to act as an electrophile. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties.

This method is used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. The results, typically presented as absorption wavelengths (λmax) and oscillator strengths (f), can be directly compared with experimental spectra. Such calculations help in assigning specific electronic transitions (e.g., n→π* or π→π*) and understanding the influence of the molecular structure on its color and photophysical behavior. For quinoline derivatives, TD-DFT can elucidate how substituents and planarity affect the absorption and emission properties. nih.gov

Vertical Electronic Transition States and Absorption Spectra Simulation

The study of vertical electronic transitions is fundamental to understanding the photophysical properties of a molecule. For aromatic systems like this compound, these transitions, typically from the ground state (S₀) to an excited state (Sₙ), can be accurately predicted using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely employed computational technique for simulating UV-Visible absorption spectra by calculating the energies and oscillator strengths of such electronic transitions. nih.gov

For quinoline derivatives, the primary electronic transitions are typically of a π → π* nature, originating from the delocalized aromatic system. The TD-DFT approach allows for the determination of the maximum absorption wavelength (λₘₐₓ), which corresponds to the S₀ → S₁ transition. While specific calculated values for this compound are not available in the reviewed literature, studies on analogous quinoline-carbazole compounds have successfully correlated TD-DFT results with experimental data, showing good agreement. mdpi.com Such simulations are crucial for interpreting experimental spectra and understanding how substitutions on the quinoline ring influence its photophysical behavior. mdpi.commdpi.com

Table 1: Illustrative TD-DFT Output for a Generic Quinoline Derivative This table is a representative example of data obtained from a TD-DFT calculation and does not represent actual values for this compound.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.543500.45HOMO → LUMO
S₀ → S₂3.983120.12HOMO-1 → LUMO
S₀ → S₃4.212940.28HOMO → LUMO+1

Excited State Proton Transfer (ESPT) Mechanisms

Molecules containing both a proton-donating group (like the 4-hydroxyl) and a proton-accepting site (the quinoline nitrogen) are potential candidates for Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton upon photoexcitation, leading to the formation of a transient tautomer (keto form) from the initial ground-state structure (enol form). nih.gov This tautomer often has distinct photophysical properties, such as a large Stokes shift in its fluorescence emission.

The 4-hydroxyquinoline (B1666331) scaffold is known to exhibit tautomerism. researchgate.net Upon excitation, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen are expected to increase, facilitating the proton transfer. rsc.org Theoretical studies on similar hydroxy-containing aromatic systems have shown that ESIPT can be a barrierless process on the excited-state potential energy surface. researchgate.net Computational modeling can elucidate the reaction pathway, identify transition states, and calculate the energy barriers for both ground and excited states, confirming the feasibility of the ESIPT mechanism. rsc.org For polyquinoline, the cis-enolic form has been shown to undergo intramolecular proton transfer within picoseconds. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of a molecule over time. By simulating the movements of atoms based on a force field, MD can reveal the accessible conformations and the energetic landscape that governs their interconversion.

For a molecule like this compound, key conformational degrees of freedom would include the rotation of the phenyl group relative to the quinoline plane and the orientation of the hydroxyl proton. MD simulations can identify low-energy conformers and the barriers between them, which is crucial for understanding how the molecule's shape influences its interactions and properties. Although no specific MD studies on this compound were found, conformational analyses of other substituted quinolinone derivatives have been performed to understand their structural features and crystal packing. scielo.br Such studies are vital for rational drug design and materials science. arabjchem.org

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Simulated NMR Chemical Shifts (e.g., GIAO Method)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can be used to confirm or interpret experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. tsijournals.com

These theoretical calculations provide a direct link between the electronic structure of a molecule and its NMR spectrum. By comparing the calculated chemical shifts with experimental values, one can gain confidence in the assigned structure of a synthesized compound. acs.org For quinoline derivatives, DFT-based methods have been shown to produce chemical shift values that are in excellent agreement with experimental data, aiding in the complete structural interpretation. tsijournals.comresearchgate.net While a specific GIAO calculation for this compound is not present in the surveyed literature, the methodology is standard for this class of compounds. nih.gov

Table 3: Illustrative Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts This table demonstrates how theoretical and experimental NMR data are typically compared. The values are not specific to this compound.

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)Difference (ppm)
C-2151.5152.1-0.6
C-3110.2110.8-0.6
C-4178.0177.50.5
C-5125.3125.9-0.6

Theoretical Vibrational Frequencies and IR/Raman Spectra Simulation

The vibrational modes of a molecule correspond to the specific frequencies at which its atoms oscillate. These frequencies are unique to the molecule's structure and the nature of its chemical bonds. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting these vibrational frequencies. For quinoline derivatives, such calculations can provide a detailed assignment of the vibrational modes observed in experimental IR and Raman spectra.

While specific experimental and comprehensive theoretical vibrational studies on this compound are not extensively detailed in publicly available literature, the general methodology for similar quinoline compounds involves optimizing the molecular geometry at a specific level of theory, followed by a frequency calculation. These calculations yield a set of harmonic vibrational frequencies. Due to the nature of theoretical models, these calculated frequencies are often systematically higher than experimental values and are typically scaled by an appropriate factor to improve agreement with experimental data.

For a molecule like this compound, the simulated IR and Raman spectra would be expected to show characteristic bands corresponding to various functional groups:

O-H Stretching: A prominent band, typically in the high-frequency region of the IR spectrum, corresponding to the stretching of the hydroxyl group. Its position can be indicative of hydrogen bonding.

C-H Stretching: Vibrations associated with the methyl groups and the aromatic rings.

C=C and C=N Stretching: Vibrations within the quinoline and phenyl rings, appearing in the fingerprint region of the spectra.

Ring Breathing Modes: Collective vibrations of the aromatic rings.

Out-of-Plane Bending: Vibrations that are often characteristic of substituted aromatic systems.

The simulation of IR and Raman spectra based on theoretical calculations allows for a direct comparison with experimental data, aiding in the definitive assignment of spectral bands to specific molecular motions.

A hypothetical table of selected theoretical vibrational frequencies for this compound, based on common values for similar structures, is presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H Stretch3400-3600
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=C/C=N Ring Stretch1450-1650
C-O Stretch1200-1300
C-H Bending700-900

This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual values would require specific DFT calculations for the molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. nih.gov By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different intermolecular contacts.

For a crystalline solid of this compound, a Hirshfeld surface analysis would reveal the key interactions that stabilize the crystal packing. The surface is often color-coded to represent different properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions.

O-H···N/O-H···O Hydrogen Bonds: Given the presence of a hydroxyl group and a nitrogen atom in the quinoline ring, strong hydrogen bonds are likely to be a dominant feature of the crystal packing.

C-H···π Interactions: The hydrogen atoms of the methyl groups and the aromatic rings can interact with the electron clouds of the phenyl and quinoline rings.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

H···H Contacts: Van der Waals interactions between hydrogen atoms on the periphery of the molecules, which often constitute a large percentage of the total surface contacts.

A summary of the expected contributions of various intermolecular contacts from a Hirshfeld surface analysis of this compound is provided in the table below.

Type of Intermolecular ContactExpected Contribution (%)
H···H40-50
C···H/H···C20-30
O···H/H···O10-20
N···H/H···N5-10
C···C3-7

This table presents hypothetical percentage contributions based on analyses of structurally similar compounds. The actual values would depend on the specific crystal structure of this compound.

Structure Activity Relationships Sar and Mechanistic Studies

Correlating Structural Modifications with Biological Target Interactions

The biological activity of quinoline-based compounds is intricately linked to their structural features. The nature and position of substituents on the quinoline (B57606) core, as well as on its appended groups, can dramatically influence potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are therefore crucial for optimizing these molecules into effective therapeutic agents.

Positions 6 and 8 on the benzenoid ring of the quinoline nucleus are critical sites for modification that can modulate biological activity. The introduction of methyl groups at these positions, as seen in 6,8-Dimethyl-4-hydroxy-2-phenylquinoline, is known to impact the molecule's interaction with its biological targets.

Research on related heterocyclic structures has demonstrated the significance of this substitution pattern. For instance, in a series of 2-guanidinoquinazolines designed as inhibitors of the STAT3 pathway, a 6,8-dimethyl substituted analog exhibited a 20-fold enhancement in inhibitory potency while preserving selectivity over the related STAT1 protein. nih.gov This suggests that the methyl groups at these positions can favorably occupy hydrophobic pockets within the target protein's binding site.

The nature of the substituent at these positions influences various physicochemical properties, such as lipophilicity, which is a key determinant of cell permeability and target engagement. Studies on 8-hydroxyquinolines have shown that increasing lipophilicity through the addition of halogen atoms at positions like 6 and 9 can affect anticancer activity. nih.gov While the specific compound of focus has methyl groups, this underscores the principle that substitutions at these sites are a valid strategy for tuning a compound's properties. The presence of a methyl group at position 6 has been incorporated into active anticancer agents like N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides. nih.gov Similarly, various substitutions at the 6 and 8 positions of quinolines, including phenyl and bromo groups, have been explored to generate diverse pharmacological activities. researchgate.net

Compound ClassSubstituents at Position 6 and/or 8Observed Effect on Biological ActivityReference
2-Guanidinoquinazolines6,8-dimethyl20-fold improvement in STAT3 inhibition nih.gov
N-phenyl-2-quinolone-3-carboxamides6-chloroComponent of active anticancer agents against colon cancer cell lines mdpi.com
N-phenyl-2-quinolone-3-carboxamides6-methylComponent of active anticancer agents targeting the PI3Kα pathway nih.gov
Tetrahydroquinolines6-phenyl, 8-bromoSynthesized as precursors for novel bioactive derivatives researchgate.net

The 2-phenyl group is a defining feature of this quinoline derivative and plays a pivotal role in its interaction with biological targets. This aromatic substituent can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which are often essential for high-affinity binding.

In the context of anticancer activity, the orientation of the 2-phenyl ring is critical. Studies on 2-phenylquinoline-8-carboxamides as DNA-intercalating agents revealed that for effective intercalation, the phenyl ring must be essentially coplanar with the quinoline nucleus. nih.gov Substitutions on the 2'-position of the phenyl ring, which would disrupt this planarity, resulted in compounds with lower DNA binding ability that did not intercalate. nih.gov This highlights the stringent steric requirements for certain mechanisms of action.

Furthermore, the 2-phenyl group often serves as a "cap" moiety that binds to hydrophobic regions at the entrance of an enzyme's active site. This has been demonstrated in the design of histone deacetylase (HDAC) inhibitors, where a 2-substituted phenylquinoline-4-carboxylic acid group was successfully introduced as the cap structure to create potent new inhibitors. nih.gov Modifications to this group, such as the addition of a phenoxy substituent in 2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives, have yielded potent inhibitors of bacterial DNA gyrase. nih.gov These findings collectively indicate that the 2-phenyl group is not merely a structural placeholder but an active contributor to target binding, and its modification is a key strategy for modulating potency and selectivity.

Parent ScaffoldModification on 2-Phenyl GroupImpact on Activity/BindingTarget/ApplicationReference
2-Phenylquinoline-8-carboxamideSubstitution at 2'-positionLowered DNA binding ability; loss of intercalationDNA Intercalation nih.gov
2-Phenylquinoline-4-carboxylic acidIntroduced as a "cap" groupEssential for binding to hydrophobic pocketHDAC Inhibition nih.gov
2-Phenylquinoline (B181262)Addition of 3-phenoxy groupLed to potent inhibitorsDNA Gyrase Inhibition nih.gov

The 4-hydroxy group is a common feature in many biologically active quinoline and quinolinone compounds and is frequently indispensable for their activity. This functional group can act as both a hydrogen bond donor and acceptor, enabling it to form strong, directional interactions that anchor the ligand within the active site of a target protein.

The essentiality of this moiety is clearly demonstrated in studies of DNA gyrase B (GyrB) inhibitors. Research on N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides showed that the 4-hydroxy-2-quinolone fragment plays the most important role in binding to GyrB. nih.gov Specifically, the 4-hydroxyl group is involved in the formation of crucial hydrogen bonds with the amino acid residues Glu58 and Arg84 in the ATP-binding site of S. aureus GyrB. nih.gov This interaction is fundamental to the compound's ability to inhibit the enzyme.

The broader importance of the 4-hydroxy-2-quinolinone scaffold is recognized in medicinal chemistry, where it is considered a "privileged structure" due to its recurrence in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. mdpi.com The hydrogen bonding capability of the 4-hydroxy group is a primary reason for its prevalence and success in drug design, providing a reliable anchor point for high-affinity interactions with various enzymatic targets.

Molecular Mechanisms of Action (MOA) at the Cellular and Molecular Level

Understanding the molecular mechanisms through which this compound and related compounds exert their effects is crucial for their development as therapeutic agents. This involves identifying their precise molecular targets and elucidating the downstream consequences of their interaction at both the molecular and cellular levels.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the specific interactions that stabilize the ligand-protein complex. Quinoline derivatives have been extensively studied using this approach against several key therapeutic targets.

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for antibacterial agents. Docking studies have shown that quinoline and quinolone scaffolds fit well into the ATP-binding site of the DNA gyrase B subunit (GyrB). nih.govresearchgate.net The 4-hydroxy-2-quinolone-3-carboxamide scaffold, for example, is predicted to form hydrogen bonds with key residues such as Arg84 and Arg144, along with electrostatic and hydrophobic interactions. nih.gov Given that Topoisomerase IV shares structural homology with DNA gyrase, it is also a recognized target for quinolone-type inhibitors, which are thought to bind in a similar manner to disrupt its function. nih.govnih.gov

PI3Kα (Phosphatidylinositol 3-kinase alpha): The PI3K/AKT signaling pathway is often dysregulated in cancer, making PI3Kα an attractive target for anticancer drug design. mdpi.com Docking studies performed on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides demonstrated that these molecules can occupy the kinase domain of PI3Kα. nih.gov The simulations showed the formation of hydrogen bonds with key binding residues, providing a structural basis for their observed inhibitory activity against cancer cell lines. nih.gov

STAT3 (Signal Transducer and Activator of Transcription 3): STAT3 is a transcription factor that promotes tumor growth and is often constitutively activated in many cancers. nih.gov While direct docking studies for this compound are not widely reported, the high potency of a 6,8-dimethyl substituted quinazoline (B50416) analog suggests that this substitution pattern is favorable for binding to STAT3. nih.gov Docking simulations for such compounds would typically investigate interactions within the SH2 domain, which is crucial for STAT3 dimerization and activation.

Protein TargetCompound ScaffoldKey Predicted InteractionsInteracting Residues (Example)Reference
DNA Gyrase B4-hydroxy-2-quinolone-3-carboxamideHydrogen bonds, electrostatic, hydrophobicGlu58, Arg84, Arg144, Pro87 nih.gov
PI3KαN-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamideHydrogen bonds within the kinase domainNot specified nih.gov
STAT32-Guanidinoquinazoline (6,8-dimethyl analog)Likely hydrophobic and polar interactions in the SH2 domainNot specified nih.gov

Beyond initial binding, it is important to understand how these compounds inhibit enzyme function and affect cellular pathways.

Inhibition of DNA Gyrase: The mechanism of DNA gyrase inhibition by quinolone derivatives often involves competitive binding at the ATPase site on the GyrB subunit. mdpi.com By occupying this site, the inhibitors prevent the binding and hydrolysis of ATP, a process that is essential for the conformational changes required for the enzyme's supercoiling activity. mdpi.com This leads to a halt in DNA replication and ultimately results in bacterial cell death. ekb.eg Several N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of S. aureus GyrB, with IC50 values in the sub-micromolar range. nih.gov

Effects on Gene Expression: The interaction of quinoline derivatives with cellular targets like kinases and transcription factors can lead to significant changes in gene expression. A study on a N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide found that it significantly altered the expression of genes in the PI3K/AKT pathway in HCT116 colon cancer cells. mdpi.com Specifically, treatment with the compound led to a significant decrease in the relative gene expression of PI3K and AKT, key promoters of cell survival. mdpi.com Concurrently, it caused a significant increase in the expression of the pro-apoptotic gene BAD, thereby promoting programmed cell death. mdpi.com Similarly, a related tetrahydroquinoline derivative was found to downregulate the mRNA levels of genes encoding proinflammatory cytokines (e.g., Il1b, Tnf) and the transcription factor Nfkb2 in a model of Parkinson's disease, demonstrating an anti-inflammatory effect at the genetic level. mdpi.com

Compound ClassCell Line/ModelEffect on Gene ExpressionPathway AffectedReference
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamideHCT116 Colon Cancer Cells↓ PI3K, ↓ AKT, ↑ BADPI3K/AKT Signaling, Apoptosis mdpi.com
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolineRat model of Parkinson's Disease↓ Il1b, ↓ Tnf, ↓ Nfkb2Inflammatory Response mdpi.com

Analysis of Cellular Processes Affected (e.g., apoptosis induction, cell cycle progression)

There is a lack of specific research detailing the effects of this compound on cellular processes such as apoptosis and cell cycle progression. The broader class of quinoline derivatives has been investigated for such properties. For instance, various substituted quinolines have demonstrated the ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cell lines. However, these findings are not directly attributable to this compound, and no specific data on its activity in these areas has been found.

Allosteric Modulation and Binding Site Characterization

Information regarding the potential for this compound to act as an allosteric modulator is not present in the available scientific literature. Allosteric modulators bind to a site on a target protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. While other quinoline-based structures have been explored for their allosteric modulation capabilities on various receptors, no such studies have been published for this compound. Consequently, there is no characterization of any potential allosteric binding sites for this compound.

Kinetic and Thermodynamic Aspects of Ligand-Target Binding

Due to the absence of identified biological targets and binding studies for this compound, there is no available data on the kinetic and thermodynamic aspects of its potential ligand-target interactions. Such studies would typically provide information on the rates of association and dissociation of the compound with its target (kinetics) and the energy changes that occur upon binding (thermodynamics), offering insights into the stability and nature of the interaction. Without foundational research identifying a specific biological target and demonstrating binding, these advanced characterizations have not been performed or reported.

Advanced Medicinal Chemistry Research Applications

Design and Synthesis of Novel Scaffolds with Enhanced Biological Activity

The structural framework of 6,8-Dimethyl-4-hydroxy-2-phenylquinoline provides a robust starting point for the generation of new chemical entities with potentially improved pharmacological profiles. Medicinal chemists employ several strategies to modify this core, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govscispace.com These fragments are then optimized and linked together or "grown" to produce a more potent lead compound. nih.govresearchgate.net The this compound scaffold, with its distinct aromatic and heterocyclic components, can be conceptualized as a collection of key fragments.

In a typical FBDD workflow, a library of fragments is screened against a protein target. The quinoline (B57606) core itself, or smaller components like the dimethylphenyl or phenylquinoline moieties, could serve as initial hits. Once a fragment is identified to bind to a target, its binding mode is determined, often through X-ray crystallography. This structural information then guides the synthetic elaboration of the fragment to improve its affinity. The dimethyl substitutions at positions 6 and 8, for instance, provide vectors for chemical modification, allowing chemists to explore the surrounding binding pocket and establish additional interactions to enhance potency.

Hybrid Quinolone Scaffolds and Heterocyclic Fusions

The 4-hydroxy-2-quinolone core is recognized as a privileged structure in drug discovery, known to be a part of various biologically active compounds. mdpi.com A common strategy to develop novel therapeutic agents is to create hybrid molecules by combining this quinolone scaffold with other pharmacophores or by fusing it with other heterocyclic ring systems. This approach can lead to compounds with dual modes of action or improved activity profiles.

For instance, the 4-hydroxy group and the nitrogen atom in the quinoline ring of this compound offer reactive sites for the attachment of other molecular fragments. Researchers have successfully synthesized hybrid compounds by linking quinolinones with various other heterocyclic systems to explore new chemical space and biological activities. The fusion of additional rings to the quinoline core can also lead to more rigid structures, which can be beneficial for optimizing interactions with a biological target.

Identification and Validation of Molecular Targets

A crucial step in drug discovery is the identification and validation of the molecular targets through which a compound exerts its biological effects. For this compound and its derivatives, this involves a series of in vitro and in silico studies.

Enzyme Inhibition Assays

Many quinoline-based compounds have been shown to be potent enzyme inhibitors. For example, derivatives of the closely related N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have been synthesized and evaluated for their anticancer activity. mdpi.com These compounds have shown inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα), a key enzyme in cell signaling pathways that is often dysregulated in cancer. mdpi.commdpi.com

Enzyme inhibition assays are critical for determining the potency and mechanism of action of potential drug candidates. For a compound like this compound, researchers would typically screen it against a panel of relevant enzymes. If inhibitory activity is observed, further studies are conducted to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The data from these assays are vital for understanding the structure-activity relationship (SAR) and for guiding the further optimization of the compound.

Compound DerivativeTarget EnzymeIC50 (µM)Cell Lines
Compound 8 (a derivative of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide)PI3Kα98Caco-2
337HCT-116
Compound 16 (a derivative of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide)PI3Kα13Caco-2
240.2HCT-116

Data based on studies of closely related N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, indicating the potential of the quinolone scaffold in enzyme inhibition. mdpi.com

Receptor Binding Studies

In addition to enzyme inhibition, quinoline derivatives are known to interact with a variety of cellular receptors. Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand that is known to bind to the receptor. The ability of the test compound to displace the radiolabeled ligand is a measure of its binding affinity.

While specific receptor binding studies for this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been shown to interact with various receptors, including those involved in neurotransmission and cellular signaling. Future research will likely explore the receptor binding profile of this specific compound to uncover new therapeutic opportunities.

Strategies to Overcome Biological Resistance Mechanisms

The development of resistance to therapeutic agents is a major challenge in the treatment of many diseases, including cancer and infectious diseases. The quinoline scaffold has been investigated for its potential to overcome these resistance mechanisms.

One important mechanism of drug resistance is the overexpression of efflux pumps, such as Multidrug Resistance Protein 2 (MRP2), which actively transport drugs out of cells, reducing their intracellular concentration and efficacy. A study on a series of quinoline analogs of ketoprofen (B1673614) demonstrated their ability to inhibit MRP2. nih.gov Specifically, a 4-carboxy quinoline derivative with a dimethoxy phenyl group at the 2-position showed significant MRP2 inhibition activity. nih.gov This suggests that the 2-phenylquinoline (B181262) scaffold, as present in this compound, could be a promising starting point for the design of MRP2 inhibitors. By blocking these efflux pumps, such compounds could potentially restore the efficacy of other therapeutic agents that are substrates for these pumps. Further investigation into the ability of this compound and its derivatives to modulate the activity of various drug resistance proteins is a promising area of research.

Inhibition of Efflux Pumps (EPIs)

The 2-phenylquinoline core structure is a foundational element for a class of molecules investigated as potent inhibitors of bacterial efflux pumps, particularly the NorA pump in Staphylococcus aureus (a notorious multidrug-resistant pathogen). researchgate.netnih.gov Efflux pump inhibitors function by blocking these transport proteins, which leads to an increased intracellular concentration of antibiotics, thereby restoring their antibacterial activity. nih.gov The development of these molecules, often termed "antimicrobial resistance breakers," is a promising strategy to overcome the challenge of resistant bacterial infections. nih.gov

Research into the structure-activity relationship (SAR) of 2-phenylquinoline derivatives has revealed several key insights. For instance, modifications at the C-4 position of the quinoline ring are crucial for NorA EPI activity. researchgate.netnih.gov While many potent analogues feature an O-alkylamino chain at this position, the 4-hydroxy group in this compound represents a different chemical feature that can be explored for its inhibitory potential.

Furthermore, substitutions on the benzene (B151609) ring of the quinoline core significantly influence the compound's efficacy. Studies have shown that introducing methoxy (B1213986) (-OCH3) or benzyloxy groups at the C-6 position can lead to potent NorA inhibitors. nih.govnih.gov The presence of a methyl group at the C-6 and C-8 positions in this compound suggests a structural variation that medicinal chemists would synthesize to probe the electronic and steric requirements of the efflux pump's binding site. The goal of such modifications is to enhance inhibitory activity while minimizing toxicity to human cells. nih.gov

The general effectiveness of 2-phenylquinoline derivatives as EPIs is typically evaluated through synergistic assays with known antibiotics that are substrates for efflux pumps, such as ciprofloxacin (B1669076). nih.gov

Table 1: Influence of Substitutions on 2-Phenylquinoline Core for NorA Efflux Pump Inhibition This table presents findings for the broader class of 2-phenylquinoline derivatives to illustrate the importance of specific structural modifications.

Position on Quinoline Core Type of Substitution Observed Effect on NorA EPI Activity Reference
C-4 O-alkylamino chain Considered important for retaining NorA EPI activity. researchgate.netnih.gov
C-6 Methoxy (-OCH3) group Strongly improved NorA EPI activity and lowered host cell toxicity. researchgate.net
C-6 Benzyloxy group Resulted in potent NorA inhibition. nih.gov

Development of Compounds against Drug-Resistant Pathogens

The development of EPIs is a direct strategy for creating new therapeutic options against drug-resistant pathogens. By neutralizing a key resistance mechanism, these compounds can revive the utility of existing antibiotic arsenals. nih.gov The 2-phenylquinoline scaffold has been extensively explored for this purpose, leading to the identification of derivatives that effectively restore the antibacterial activity of antibiotics like ciprofloxacin against resistant strains of S. aureus. researchgate.net

The process involves synthesizing a library of derivatives, such as analogs of this compound, to explore how different functional groups impact EPI activity. These compounds are then tested for their ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain that overexpresses a specific efflux pump (e.g., the SA-1199B strain of S. aureus which overexpresses NorA). nih.gov An effective EPI will significantly lower the concentration of the antibiotic required to inhibit bacterial growth.

For example, studies on various 2-phenylquinoline derivatives have demonstrated substantial reductions in the MIC of ciprofloxacin (CPX) and ethidium (B1194527) bromide (EtBr), a known substrate of the NorA pump. The potency of an EPI is often quantified by its Minimal Potentiating Concentration (MPC), which is the lowest concentration of the inhibitor required to cause a specific fold-reduction in the antibiotic's MIC. nih.gov The research goal is to identify compounds with a low MPC and low intrinsic cytotoxicity. nih.govnih.gov

While specific data for this compound is not available in the reviewed literature, its structure fits the profile of a compound that would be synthesized and evaluated in the ongoing search for novel agents to combat drug-resistant pathogens.

Table 2: Examples of Synergistic Activity of 2-Phenylquinoline Derivatives against S. aureus SA-1199B (NorA Overexpressing) This table shows representative data for the 2-phenylquinoline class to demonstrate their potential as adjuvants for antibiotics.

Compound Class Antibiotic/Substrate MIC Reduction Factor Reference
O-alkylated 2-phenylquinolines Ciprofloxacin (CPX) 4-fold reduction in MIC at low EPI concentrations. nih.gov
C-6 Methoxy-2-phenylquinolines Ciprofloxacin (CPX) 8-fold reduction in MIC at 0.78 µg/mL of EPI. nih.gov
Quinoline-4-carboxamides Ciprofloxacin (CPX) 4-fold reduction in MIC at 1.56 µg/mL of EPI. nih.gov

Material Science and Other Non Biological Applications

Integration into Functional Materials

The incorporation of specific organic molecules into larger material structures is a key strategy for developing advanced functional materials with tailored electronic, optical, and chemical properties.

Conjugated Molecules and Polymers with Enhanced Electronic Properties

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electron delocalization is responsible for their unique electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

A literature search for the integration of 6,8-dimethyl-4-hydroxy-2-phenylquinoline into conjugated molecules and polymers to enhance electronic properties did not yield specific research articles focused on this particular compound. However, the broader class of quinoline (B57606) derivatives has been explored for these applications. The quinoline moiety, being an electron-deficient system, can be incorporated into polymer backbones to tune the electron affinity and charge transport characteristics of the resulting materials. The phenyl group at the 2-position and the methyl groups at the 6- and 8-positions of this compound could further influence the solubility, morphology, and electronic properties of any potential polymers.

Development of Low-Dimensional Functional Materials

Low-dimensional functional materials, such as nanowires, nanotubes, and thin films, exhibit properties that are distinct from their bulk counterparts due to quantum confinement effects. The design and synthesis of organic molecules that can self-assemble into such ordered structures are of significant interest.

Use as Ligands in Coordination Chemistry

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound make it an excellent bidentate chelating ligand for a variety of metal ions. The resulting metal complexes can exhibit interesting catalytic, magnetic, and photophysical properties.

Complex Formation with Transition Metal Ions (e.g., Cu(II), Co(II), Ir(III))

Transition metal complexes of 8-hydroxyquinoline and its derivatives are widely studied. These ligands typically form stable complexes with a 1:2 or 1:3 metal-to-ligand ratio, depending on the coordination number and oxidation state of the metal ion.

Copper(II) Complexes: Copper(II) ions are known to form stable complexes with 8-hydroxyquinoline derivatives. mdpi.com While specific studies on the Cu(II) complex of this compound are not detailed in the literature, it is expected to form a neutral complex with a 1:2 metal-to-ligand stoichiometry, [Cu(C₁₇H₁₄NO)₂]. The coordination geometry around the Cu(II) center in such complexes is often distorted square planar or tetrahedral.

Cobalt(II) Complexes: Cobalt(II) also readily forms complexes with 8-hydroxyquinoline derivatives, typically resulting in octahedral or tetrahedral geometries. mdpi.com A potential complex with this compound would likely have the formula [Co(C₁₇H₁₄NO)₂], possibly with additional solvent molecules coordinating to the metal center to satisfy its coordination sphere.

Iridium(III) Complexes: Iridium(III) complexes, particularly those with cyclometalating ligands, are of great interest for their applications in phosphorescent OLEDs. acs.orgnih.gov 2-Phenylquinoline (B181262) and its derivatives are classic examples of cyclometalating ligands that coordinate to Ir(III) through the nitrogen of the quinoline and a carbon of the phenyl ring. While the 4-hydroxy group in this compound could potentially influence the electronic properties and reactivity, specific research on its complexation with Ir(III) has not been reported.

Structural and Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes is crucial for understanding their structure-property relationships. This is typically achieved through a combination of techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Although no specific structural or detailed spectroscopic data for metal complexes of this compound were found, general characteristics of similar 8-hydroxyquinoline complexes can be inferred.

Anticipated Spectroscopic Features of Metal Complexes:

Spectroscopic TechniqueExpected Observations for Metal Complexes of this compound
Infrared (IR) Spectroscopy A shift or disappearance of the O-H stretching vibration upon deprotonation and coordination to the metal ion. Shifts in the C=N and C-O stretching frequencies of the quinoline ring, indicating coordination of the nitrogen and oxygen atoms to the metal center.
UV-Visible (UV-Vis) Spectroscopy Intraligand π-π* and n-π* transitions, which may be shifted upon complexation. The appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., potentially some Co(III) or Ir(III) complexes), changes in the chemical shifts of the ligand protons upon coordination. Broadening or disappearance of signals for paramagnetic complexes (e.g., Cu(II), Co(II)).
Single-Crystal X-ray Diffraction Would provide definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Antioxidant and Antidegradant Applications in Materials

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules. In material science, they are crucial for preventing the degradation of polymers and other materials exposed to oxidative environments, such as heat, light, and chemical reagents. mdpi.com Phenolic compounds, in particular, are known to be effective antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to reactive radicals.

While direct studies on the antioxidant or antidegradant properties of this compound in materials are not available, its chemical structure suggests potential in this area. The presence of the hydroxyl group on the quinoline ring makes it a phenolic compound. The antioxidant activity of phenolic compounds is influenced by the stability of the resulting phenoxyl radical, which can be affected by the presence of other substituents on the aromatic ring. The electron-donating methyl groups on the quinoline ring of this compound could potentially enhance its antioxidant capacity by stabilizing the radical intermediate.

The general mechanism of action for phenolic antioxidants involves the scavenging of free radicals, thereby interrupting the degradation chain reactions in materials. This property could make this compound a candidate for use as a stabilizer in various polymeric materials.

UV Absorbers and Optical Brighteners

There is currently no available scientific literature or documented evidence to suggest that this compound is utilized as a UV absorber or an optical brightener. The photophysical properties, such as UV absorption spectra and fluorescence quantum yields, which are critical for these applications, have not been characterized for this specific compound in published research.

Agrochemistry Research (e.g., Insecticidal Activity)

Investigations into the potential agrochemical applications of this compound, particularly its insecticidal activity, have not been reported in the accessible scientific literature. While other quinoline and naphthoquinone derivatives have been studied for their effects on various insect species, no such research has been published for this compound.

Anticorrosion Applications

There is no available data or research to indicate the use of this compound as a corrosion inhibitor. Studies on the anticorrosion properties of chemical compounds typically involve electrochemical testing and surface analysis, none of which have been reported for this specific molecule.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6,8-dimethyl-4-hydroxy-2-phenylquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions. For example, analogous quinoline derivatives are synthesized via nucleophilic substitution of 4-chloro intermediates with hydroxyl or amino groups . Key parameters include:

  • Temperature : Elevated temperatures (100–110°C) in sealed reactors improve reaction rates .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures facilitate recrystallization .
  • Catalysts : Acidic catalysts (e.g., HCl) promote cyclization, but excess acid may lead to side reactions like over-halogenation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the quinoline core (λmax ~250–300 nm) .
  • NMR : <sup>1</sup>H NMR resolves methyl (δ 2.5–3.0 ppm) and hydroxyl groups (δ 5.0–6.0 ppm), while <sup>13</sup>C NMR confirms substitution patterns on the aromatic rings .
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., chlorinated impurities) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or structural analogs. Strategies include:

  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to isolate structural effects .
  • Structure-Activity Relationship (SAR) : Compare methyl/hydroxyl substitution patterns with analogs like 4-hydroxy-2-phenyl-6/7-substituted quinolines, where antibacterial activity varies with substituent position .
  • Theoretical modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .

Q. What experimental designs are suitable for probing the mechanism of antioxidant activity in this compound?

  • Methodological Answer :

  • Radical scavenging assays : Quantify DPPH/ABTS<sup>+</sup> inhibition rates, comparing hydroxyl group contributions to electron donation .
  • Electrochemical analysis : Cyclic voltammetry identifies redox potentials linked to antioxidant capacity (e.g., Epa ~0.5–0.7 V for phenolic groups) .
  • In silico docking : Map interactions with biological targets (e.g., Keap1-Nrf2 pathway proteins) to clarify mechanistic pathways .

Q. How do steric and electronic effects of 6,8-dimethyl substitution influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Steric effects : The 6,8-dimethyl groups hinder electrophilic substitution at adjacent positions, directing reactions to the 3- or 5-positions of the quinoline ring .
  • Electronic effects : Methyl groups act as electron donors, activating the quinoline core for nucleophilic attacks (e.g., nitration at the 5-position) .
  • Case study : Bromination of analogous compounds shows selectivity for the 4-position when steric bulk is minimized .

Methodological Frameworks

Q. What theoretical frameworks guide the design of this compound-based drug candidates?

  • Answer : Research should align with:

  • Conceptual frameworks : Link synthesis to pharmacological hypotheses (e.g., quinoline-based kinase inhibition ).
  • Multi-step validation : Combine in vitro assays, ADMET profiling, and molecular dynamics simulations to prioritize lead compounds .

Q. How can researchers address challenges in scaling up the synthesis of this compound?

  • Answer :

  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., cyclization steps) and improve reproducibility .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while monitoring yield impacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.